molecular formula C26H30O6 B3029097 Isokurarinone CAS No. 52483-02-0

Isokurarinone

Cat. No.: B3029097
CAS No.: 52483-02-0
M. Wt: 438.5 g/mol
InChI Key: YLTPWCZXKJSORQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Isokurarinone can be isolated from the roots of Sophora flavescens using liquid chromatographic methods. The roots are typically subjected to extraction with methanol, followed by separation using a YMC-C18 column with a gradient of methanol and 0.3% aqueous acetic acid . The complete separation of this compound and other flavonoids is achieved within 45 minutes, with detection at 295 nm .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Sophora flavescens roots. The process includes drying the roots, grinding them into a fine powder, and performing solvent extraction using methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Isokurarinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound, each with distinct pharmacological properties .

Comparison with Similar Compounds

Isokurarinone is structurally and functionally similar to other prenylated flavonoids found in Sophora flavescens, such as kurarinone, norkurarinone, and kushenol A . this compound is unique in its specific combination of anti-cancer, anti-inflammatory, and anti-microbial activities .

List of Similar Compounds

  • Kurarinone
  • Norkurarinone
  • Kushenol A
  • Trifolirhizin
  • Kushenol K
  • Kushenol L
  • Kushenol N
  • Kushenol X

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Biological Activity

Isokurarinone is a prenylated flavonoid primarily derived from the plant Sophora flavescens, which has been extensively studied for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its prenylated structure, which enhances its lipophilicity and biological activity. The presence of prenyl groups is known to increase the affinity of flavonoids for cell membranes, potentially leading to enhanced therapeutic effects.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus mutans. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Streptococcus mutans12
Escherichia coli10

2. Anti-inflammatory Activity

This compound has shown promising anti-inflammatory effects by modulating key inflammatory pathways. It inhibits the activation of nuclear factor kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Mechanism: The compound suppresses the phosphorylation of IκBα, preventing NF-κB translocation to the nucleus.
  • Case Study: In vitro studies using macrophages demonstrated a significant reduction in cytokine release upon treatment with this compound .

3. Antitumor Activity

Research indicates that this compound possesses cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. The compound induces apoptosis through the intrinsic pathway, activating caspases and promoting mitochondrial dysfunction.

Cancer Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)20
HepG2 (Liver Cancer)25

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Interaction: The lipophilic nature allows this compound to integrate into cell membranes, affecting membrane fluidity and function.
  • Enzyme Inhibition: It acts as an inhibitor of various enzymes involved in inflammatory responses and cancer progression, such as phosphodiesterases (PDEs) .
  • Gene Expression Modulation: The compound influences gene expression related to apoptosis and inflammation, enhancing its therapeutic potential.

Therapeutic Applications

Given its diverse biological activities, this compound holds potential for several therapeutic applications:

  • Antimicrobial Treatments: Its efficacy against resistant bacterial strains suggests it could be developed into new antimicrobial agents.
  • Anti-inflammatory Drugs: The compound's ability to modulate inflammatory responses positions it as a candidate for treating chronic inflammatory diseases.
  • Cancer Therapy: Its cytotoxic effects on cancer cells indicate possible applications in oncology, particularly in combination therapies.

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-2-methoxyphenyl)-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O6/c1-14(2)6-7-16(15(3)4)10-19-20(28)12-21(29)25-22(30)13-24(32-26(19)25)18-9-8-17(27)11-23(18)31-5/h6,8-9,11-12,16,24,27-29H,3,7,10,13H2,1-2,4-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTPWCZXKJSORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)OC)C(=C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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